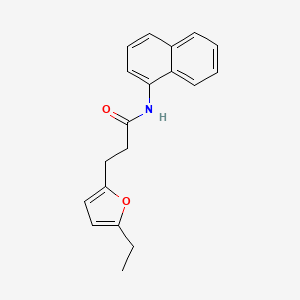![molecular formula C17H16N2O4S B5762513 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as PD-166793, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. PD-166793 is a synthetic compound that belongs to the class of sulfonylbenzamide derivatives and has been shown to have potent inhibitory effects on several protein kinases.
作用機序
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, thereby inhibiting the activation of various signaling pathways.
Biochemical and Physiological Effects
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have several biochemical and physiological effects. 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and promote neuroprotection.
実験室実験の利点と制限
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages and limitations for lab experiments. One of the advantages of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potent inhibitory effects on several protein kinases, which makes it a valuable tool for studying various signaling pathways. However, one of the limitations of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential future direction is the development of more potent and selective inhibitors of specific protein kinases. Another potential future direction is the investigation of the potential therapeutic applications of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of new delivery methods for 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione could also be a promising future direction.
合成法
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized by a multi-step process that involves the reaction of various starting materials. The synthesis of 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2,3-dihydro-1H-inden-1-one with piperidine and sulfur dioxide to form the sulfonamide intermediate. This intermediate is then reacted with 4-bromobenzoic acid to form the final product, 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
科学的研究の応用
5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have potent inhibitory effects on several protein kinases, including focal adhesion kinase (FAK), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor (PDGFR).
特性
IUPAC Name |
5-piperidin-1-ylsulfonylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-13-6-4-5-11-9-12(10-14(15(11)13)17(21)18-16)24(22,23)19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLGULVIZZIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(piperidin-1-ylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5762432.png)
![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)
![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)
![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)
![3-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5762459.png)
![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)
![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
